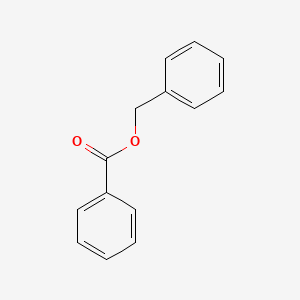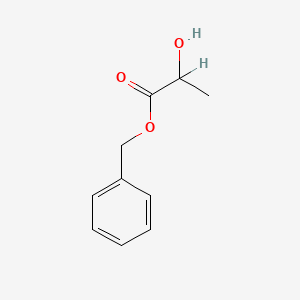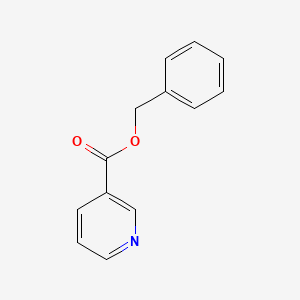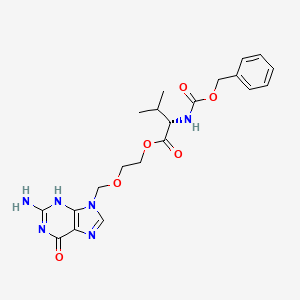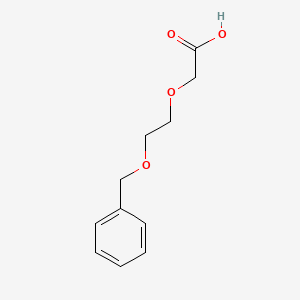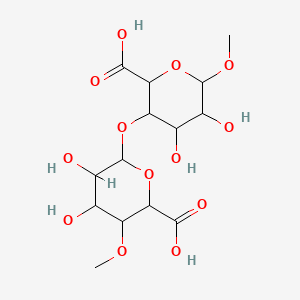
Kaltostat
描述
AMMONIUM ALGINATE is a wound dressing composed of calcium sodium alginate fibers. It is a soft, sterile, non-woven pad that transforms into a gel-like substance upon contact with wound exudate. This gel formation helps to create a moist environment conducive to wound healing and provides a protective barrier against infection .
科学研究应用
AMMONIUM ALGINATE has a wide range of applications in scientific research, particularly in the fields of medicine and biotechnology:
Wound Healing: AMMONIUM ALGINATE is extensively used as a wound dressing for chronic and acute wounds, including pressure ulcers, venous ulcers, arterial ulcers, diabetic ulcers, and surgical wounds
Tissue Engineering: AMMONIUM ALGINATE is used in tissue engineering as a scaffold for cell growth and tissue regeneration.
Biomedical Applications: Alginate-based materials are used in various biomedical applications, including the development of microspheres and nanoparticles for diagnostic reagent kits and drug delivery systems.
作用机制
Target of Action
Kaltostat, a product of ConvaTec Ltd, is primarily targeted at wounds that are moderately to heavily exuding . This includes chronic wounds such as leg ulcers (venous, arterial, and diabetic), pressure sores, fungating carcinomas, and acute wounds such as donor sites, abrasions, lacerations, and post-surgical wounds .
Mode of Action
This compound is composed of the sodium and calcium salts of alginic acid . When it comes into contact with exudate or other body fluids containing sodium ions, the fibers of this compound absorb the liquid and swell . The calcium ions present in the fiber are partially replaced by sodium, causing the dressing to take on a gel-like appearance . This gel overlays the wound and provides a moist environment that is believed to facilitate wound healing .
Biochemical Pathways
The transformation of the alginate fibers into a gel-like substance upon contact with sodium ions is a key aspect of its function . This process helps to maintain a moist environment conducive to wound healing.
Pharmacokinetics
As a topical dressing, this compound does not have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its effectiveness is largely dependent on its physical properties and the wound environment. The dressing absorbs exudate, swells, and forms a gel-like substance that provides a moist environment for wound healing .
Result of Action
The primary result of this compound’s action is the promotion of a moist wound environment that facilitates healing . The dressing also aids in the control of minor bleeding . It can be used on infected wounds under the care of a healthcare professional .
Action Environment
The action of this compound is influenced by the wound environment. The dressing is designed for use on wounds that are moderately to heavily exuding . In the presence of exudate or other body fluids containing sodium ions, the dressing absorbs the fluid, swells, and forms a gel-like substance . If the wound is very dry, or covered with hard black necrotic tissue, the dressing will be of little value .
生化分析
Biochemical Properties
Kaltostat is composed of alginates, which are natural polysaccharides extracted mainly from brown seaweeds . They are composed of two hexuronic acids: β-D-mannuronic acid (M) and α-L-guluronic acid (G) linked by 1–4 bonds . These units are randomly distributed in a linear chain . The biochemical properties of this compound are largely determined by these alginates.
Cellular Effects
In the presence of exudate or other body fluids containing sodium ions, the fibres of this compound absorb liquid and swell . This forms a gel-like material that overlays the wound and provides a micro-environment that is believed to facilitate wound healing .
Molecular Mechanism
The mechanism of action of this compound involves the partial replacement of calcium ions present in the dressing by sodium to form a gel-like material . This gel-like material is believed to facilitate wound healing .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely determined by the amount of exudate or other body fluids containing sodium ions present . As these fluids are absorbed, the fibres of this compound swell and form a gel-like material .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is indicated as a primary dressing for the management of heavily exuding wounds .
Metabolic Pathways
It is known that the alginates in this compound interact with sodium ions present in exudate or other body fluids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by the amount of exudate or other body fluids containing sodium ions present . As these fluids are absorbed, the fibres of this compound swell and form a gel-like material .
Subcellular Localization
It is known that the alginates in this compound interact with sodium ions present in exudate or other body fluids .
准备方法
Synthetic Routes and Reaction Conditions: AMMONIUM ALGINATE is derived from alginic acid, a naturally occurring polysaccharide found in brown seaweed. The preparation involves the extraction of alginic acid, which is then converted into its calcium and sodium salts. The process includes:
Extraction: Alginic acid is extracted from brown seaweed using an alkaline solution.
Purification: The extracted alginic acid is purified to remove impurities.
Industrial Production Methods: Industrial production of AMMONIUM ALGINATE involves large-scale extraction and conversion processes. The alginate fibers are produced through a wet-spinning process, where the alginate solution is extruded into a calcium chloride bath, forming fibers that are then washed, dried, and sterilized .
化学反应分析
Types of Reactions: AMMONIUM ALGINATE primarily undergoes ion-exchange reactions. When in contact with wound exudate, the calcium ions in the alginate fibers are exchanged with sodium ions from the exudate, leading to the formation of a gel-like substance .
Common Reagents and Conditions:
Calcium Chloride: Used in the conversion of alginic acid to calcium alginate.
Sodium Carbonate: Used in the conversion of alginic acid to sodium alginate.
Wound Exudate: Contains sodium ions that facilitate the ion-exchange reaction.
Major Products Formed:
Calcium Alginate Gel: Formed upon contact with wound exudate, providing a moist environment for wound healing.
相似化合物的比较
- Calcium Alginate Dressings
- Hydrocolloid Dressings
- Hydrofiber Dressings
AMMONIUM ALGINATE stands out due to its unique combination of calcium and sodium alginate, providing both hemostatic and wound healing properties.
属性
IUPAC Name |
6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPPCXIBHQRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |
| Record name | AMMONIUM ALGINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ammonium alginate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |
| Record name | AMMONIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |
CAS No. |
9005-34-9 | |
| Record name | Alginic acid, ammonium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alginic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Kaltostat interact with wounds to promote healing?
A1: this compound dressings interact with wounds primarily through their high absorbency and ability to create a moist wound environment. [] They achieve this by exchanging sodium ions from the dressing with calcium ions present in wound exudate. This exchange forms a gel-like matrix that conforms to the wound bed, facilitating autolytic debridement and creating a favorable environment for granulation and re-epithelialization. []
Q2: What are the benefits of using this compound over traditional dressings like gauze?
A2: this compound offers several advantages over traditional gauze dressings, including:
- Enhanced Healing: Studies show a tendency towards faster wound healing with this compound compared to gauze dressings. [, , , ]
- Reduced Pain: this compound dressings are associated with significantly less pain during dressing changes compared to gauze, likely due to their non-adherent nature and moist wound environment. [, , , ]
- Improved Haemostasis: this compound exhibits haemostatic properties, effectively controlling bleeding in various wound types. [, , , , ]
Q3: Does this compound possess any antimicrobial properties?
A3: While this compound itself does not possess inherent antimicrobial properties, its ability to create a moist wound environment and promote autolytic debridement indirectly contributes to a less favorable environment for bacterial growth. []
Q4: What is the chemical composition of this compound?
A4: this compound consists primarily of calcium sodium alginate, a natural polysaccharide derived from seaweed. It is composed of mannuronic acid and guluronic acid residues linked by 1,4-glycosidic bonds.
Q5: Are there any specific spectroscopic data available for this compound?
A5: While specific spectroscopic data for the final this compound product is not readily available in the provided literature, researchers often utilize techniques like Infrared (IR) spectroscopy to characterize the composition and structure of alginate-based materials. []
Q6: How does the performance of this compound compare to other advanced wound dressings?
A6: Studies comparing this compound to other advanced wound dressings, like hydrocolloids (DuoDERM), polyurethane films (Tegaderm Absorbent, Opsite), hydrofiber (Aquacel), and silicone foam (Mepilex), reveal varying results:
- Healing Time: Tegaderm Absorbent demonstrated significantly faster healing times compared to this compound. [] DuoDERM showed a trend towards faster healing, although not statistically significant. []
- Pain Reduction: Tegaderm Absorbent was associated with significantly less postoperative pain compared to this compound. []
- Cost-Effectiveness: Xeroform (petrolatum gauze) emerged as the most cost-effective option, while Aquacel proved to be the most expensive. []
Q7: Is this compound biodegradable?
A7: The biodegradability of this compound is a subject of ongoing research. While one study observed no noticeable degradation of this compound fibers after three months of subcutaneous implantation in rats, [] other research suggests that a novel alginate dressing, AGA-100, exhibits complete bioresorption within three months when implanted into rabbit muscle. []
Q8: In what clinical scenarios is this compound typically used?
A8: this compound finds application in various clinical settings for the management of:
- Split-thickness skin graft donor sites [, , , , ]
- Epistaxis (nosebleeds) [, , ]
- Venous ulcers [, ]
- Burns [, ]
- Surgical wounds requiring haemostasis [, ]
Q9: Are there any specific contraindications for the use of this compound?
A9: While this compound is generally considered safe and well-tolerated, it is not recommended for use on wounds with minimal exudate, as it requires moisture to activate its gel-forming properties. Additionally, some individuals may experience sensitivities or allergic reactions to alginate dressings.
Q10: What are the current research trends focusing on this compound and similar alginate dressings?
A10: Ongoing research aims to enhance the properties of alginate dressings like this compound. Some key areas of exploration include:
- Incorporation of Antimicrobial Agents: Researchers are investigating the incorporation of antimicrobial agents like silver nanoparticles and iodine into alginate dressings to combat infection and promote healing. [, ]
- Improving Biodegradability: Efforts are underway to develop alginate dressings with enhanced biodegradability, minimizing the potential for foreign body reactions. []
- Optimizing Mechanical Properties: Researchers are exploring methods to improve the mechanical strength and elasticity of alginate dressings, potentially enhancing their performance and durability. []
Q11: What are the potential future applications of alginate-based dressings like this compound?
A11: The future of alginate-based dressings appears promising, with potential applications extending beyond traditional wound healing. Researchers are investigating their use in:
- Drug Delivery Systems: The biocompatible and biodegradable nature of alginates makes them attractive candidates for developing controlled drug delivery systems. []
- Tissue Engineering: Alginate hydrogels hold potential for use as scaffolds in tissue engineering applications due to their biocompatibility and ability to mimic the extracellular matrix. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


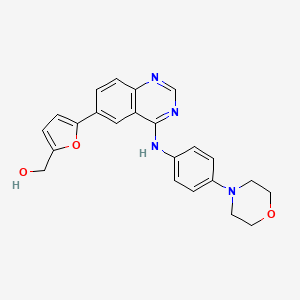
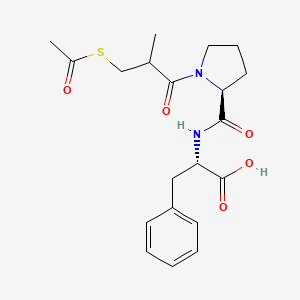
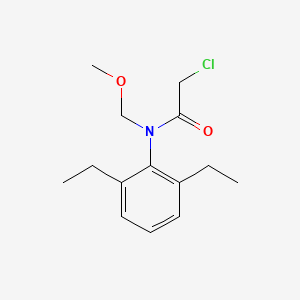
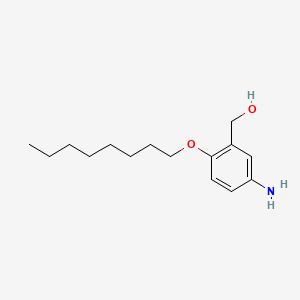
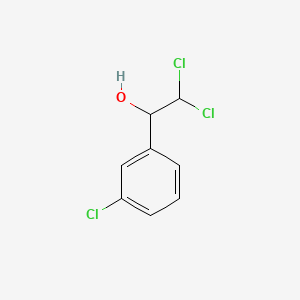
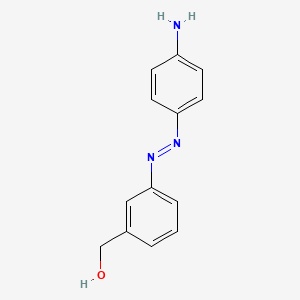
![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)
